molecular formula C4H12ClNO2S B8183758 (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Cat. No.: B8183758
M. Wt: 173.66 g/mol
InChI Key: GEMOSNJUPNGFRO-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Methylsulfonyl)propan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methylsulfonyl group attached to a propan-2-amine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Methylsulfonyl)propan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-propan-2-amine and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Methylsulfonyl)propan-2-amine hydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

®-1-(Methylsulfonyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(Methylsulfonyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(Methylsulfonyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved in its action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds share a similar sulfonyl group but differ in their overall structure and reactivity.

    Sulfoximines: These are another class of sulfur-containing compounds with distinct chemical properties.

    Sulfonamides: These compounds are structurally related but have different functional groups attached to the sulfur atom.

Uniqueness

®-1-(Methylsulfonyl)propan-2-amine hydrochloride is unique due to its specific configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2R)-1-methylsulfonylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMOSNJUPNGFRO-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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